molecular formula C24H27N7O5 B607445 Fgfr4-IN-1 CAS No. 1708971-72-5

Fgfr4-IN-1

Número de catálogo B607445
Número CAS: 1708971-72-5
Peso molecular: 493.524
Clave InChI: ZTYSXMGILYNNJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fgfr4-IN-1 is a highly efficient and specific inhibitor that targets the Fibroblast Growth Factor Receptor 4 (FGFR4). It has little effect on other FGFR members and other kinases in the kinome .


Chemical Reactions Analysis

Fgfr4-IN-1 is a small-molecule inhibitor that selectively binds to FGFR4 . It inhibits the FGFR pathway, which is often aberrated in cancers such as cholangiocarcinoma .

Aplicaciones Científicas De Investigación

  • Summary of the Application : FGFR4 is a tyrosine kinase receptor that is a member of the fibroblast growth factor receptor family and is stimulated by highly regulated ligand binding . Abnormal FGFR4 production explains these cancer formations, and therefore, this receptor has emerged as a potential target for inhibiting cancer development .
  • Methods of Application or Experimental Procedures : The study examined the role of FGFR4 in drug resistance using RNAi and the small-molecule inhibitor BGJ398 . The FGFR4 pathway may be induced by gene amplification, posttranscriptional errors, FGFR4 mutations, translocations, isoform switching, alternative splicing of FGFR4, and overexpression of specific ligands in cancer or stromal cells .
  • Results or Outcomes : FGFR4 is highly expressed at the RNA and protein levels in colon cancer tumor tissue compared with normal colonic mucosa and other tumors . Genetic aberrations in FGFR4 are prevalent among various types of cancer like breast cancer, pancreatic cancer, and especially hepatocellular carcinoma (HCC), and these aberrations are associated with poor prognoses .
  • Scientific Field: Drug Discovery

    • Summary of the Application : FGFRs have garnered substantial attention as promising therapeutic targets due to their fundamental biological functions and frequently observed abnormality in tumors . Several generations of FGFR kinase inhibitors have been developed .
    • Methods of Application or Experimental Procedures : The development of small-molecule FGFR inhibitors is based on their modes of action . The review introduces the biological basis of FGF/FGFR signaling and gives a detailed description of different types of small-molecule FGFR inhibitors .
    • Results or Outcomes : FGFRs are a family of receptor tyrosine kinases that have been successfully targeted by three approved small-molecule inhibitors . More inhibitors are expected to be translated from bench to bedside in the near future .
  • Scientific Field: Hepatocellular Cancer Treatment

    • Summary of the Application : FGF401, a highly potent and selective, first in class, reversible-covalent small-molecule inhibitor of the kinase activity of FGFR4, has been developed for the treatment of FGF19-Driven Hepatocellular Cancer .
    • Methods of Application or Experimental Procedures : FGF401 shows a robust pharmacokinetic/pharmacodynamics/efficacy relationship, driven by a fraction of time above the phospho-FGFR4 IC 90 value . It has remarkable antitumor activity in mice bearing HCC tumor xenografts and patient-derived xenograft models that are positive for FGF19, FGFR4, and KLB .
    • Results or Outcomes : FGF401 is the first FGFR4 inhibitor to enter clinical trials, and a phase I/II study is currently ongoing in HCC and other solid malignancies .
  • Scientific Field: Metabolic Regulation

    • Summary of the Application : FGFR4 is an important mediator of homeostasis in the liver, required for the maintenance of both lipid and glucose metabolism under normal dietary conditions .
    • Methods of Application or Experimental Procedures : The role of FGFR4 in metabolic regulation is studied through various experimental procedures, including gene knockout studies and the use of small molecule inhibitors .
    • Results or Outcomes : Studies have shown that FGFR4 plays a crucial role in cholesterol and bile acid metabolism, and its dysfunction can lead to metabolic disorders .
  • Scientific Field: Signal Transduction

    • Summary of the Application : FGFR4 is involved in several signaling pathways, including the JAK-STAT and PLCγ-PKC pathways . These pathways play crucial roles in cellular processes such as cell growth, differentiation, and survival .
    • Methods of Application or Experimental Procedures : The role of FGFR4 in signal transduction is studied using various molecular biology techniques, including gene expression analysis, protein-protein interaction studies, and the use of small molecule inhibitors .
    • Results or Outcomes : Studies have shown that the activation of FGFR4 can lead to the phosphorylation and activation of several downstream signaling molecules, influencing various cellular processes .

Direcciones Futuras

The combination of FGFR4 inhibitors and immune checkpoint blockade is being explored as a potential treatment option for patients with dysregulated FGF/FGFR signaling . Furthermore, FGFR4-targeted liposomes have shown potential to deliver drugs specifically to FGFR4-positive tumor cells .

Propiedades

IUPAC Name

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYSXMGILYNNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fgfr4-IN-1

Citations

For This Compound
3
Citations
JL Marks, MD McLellan, MF Zakowski, AE Lash… - PLoS …, 2007 - journals.plos.org
… We did find a novel mutation (Glu681Lys) in the kinase domain (exon 16) of FGFR4 in 1 of 158 tumors. This mutation is analogous to the previously reported Glu914Lys kinase domain …
Number of citations: 110 journals.plos.org
H Sun, X Song, C Li, Q Li, S Liu, N Deng - IUBMB life, 2023 - Wiley Online Library
… Western blot results indicated that only FGFR4-IN-1 could significantly inhibit the expression … , FGFR4-IN-1, or both. We found that both anti-FGF2 ds-Diabody and FGFR4-IN-1 had a …
Number of citations: 1 iubmb.onlinelibrary.wiley.com
MD McLellan, Y Kasai, TL Milner, GA Fewell, LL Fulton… - 2007 - digitalcommons.wustl.edu
… We did find a novel mutation (Glu681Lys) in the kinase domain (exon 16) of FGFR4 in 1 of 158 tumors. This mutation is analogous to the previously reported Glu914Lys kinase domain …
Number of citations: 5 digitalcommons.wustl.edu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.